Fmoc-Lys{COPip(CH2COOtBu)}-OH

Description

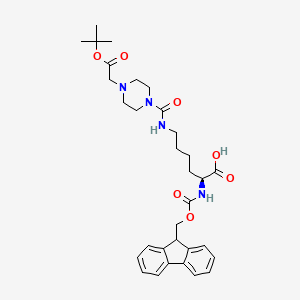

Fmoc-Lys{COPip(CH2COOtBu)}-OH is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a COPip(CH2COOtBu) moiety on the ε-amino side chain. The COPip group consists of a piperidine-based carbamate linkage, while the CH2COOtBu subunit introduces a tert-butyl ester, enhancing steric protection and solubility in organic solvents during synthesis. This structural design facilitates selective deprotection and minimizes side reactions in multi-step peptide assembly .

Properties

Molecular Formula |

C32H42N4O7 |

|---|---|

Molecular Weight |

594.7 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C32H42N4O7/c1-32(2,3)43-28(37)20-35-16-18-36(19-17-35)30(40)33-15-9-8-14-27(29(38)39)34-31(41)42-21-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,40)(H,34,41)(H,38,39)/t27-/m0/s1 |

InChI Key |

ATFQVVLPSBPPPO-MHZLTWQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys{COPip(CH2COOtBu)}-OH involves multiple steps, starting with the protection of the lysine amino group using the Fmoc group. The piperazine ring is introduced through a coupling reaction, and the tert-butyl ester group is added to protect the carboxyl group. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide (DMF), and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in a controlled environment to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys{COPip(CH2COOtBu)}-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and HOBt.

Hydrolysis: Cleavage of the tert-butyl ester group under acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: DIC and HOBt in DMF.

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

Deprotected Lysine Derivative: After removal of the Fmoc group.

Peptide Conjugates: Formed through coupling reactions with other amino acids.

Free Carboxyl Group: Obtained after hydrolysis of the tert-butyl ester.

Scientific Research Applications

Chemistry: Fmoc-Lys{COPip(CH2COOtBu)}-OH is widely used in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins. Its stability and ease of deprotection make it a valuable reagent in peptide chemistry .

Biology: In biological research, this compound is used to synthesize peptides that can be employed in studying protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding .

Medicine: this compound is utilized in the development of peptide-based therapeutics and diagnostic agents. It is particularly useful in the synthesis of peptides with specific biological activities .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a building block for the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of Fmoc-Lys{COPip(CH2COOtBu)}-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. The piperazine ring and tert-butyl ester group provide additional stability and facilitate the selective deprotection and coupling reactions. The compound acts as a versatile building block, enabling the synthesis of peptides with high precision and efficiency .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and applications of Fmoc-Lys{COPip(CH2COOtBu)}-OH and related compounds:

Solubility and Purification

- Fmoc-Lys(Boc)-OH: Highly soluble in organic solvents (DMSO: ≥100.8 mg/mL; ethanol: ≥51 mg/mL) .

- Fmoc-Lys(mono-tBu malonate)-OH: Requires aqueous-organic solvent systems due to polar malonyl groups, complicating purification .

- This compound: The tert-butyl ester enhances solubility in non-polar solvents (e.g., DCM, chloroform), similar to Fmoc-Lys(NPO(OTc)₂)-OH, which is purified via chloroform extraction .

Analytical Characterization

- NMR Spectroscopy: Fmoc-Lys(Man)-OH exhibits distinct α/β-mannopyranosyl and furanosyl tautomer signals at 4.96–5.30 ppm . Fmoc-Lys(Glc,Boc)-OH shows glucose-specific anomeric protons at 5.21 ppm (α-form) and 5.29 ppm (β-form) . The COPip group in this compound would likely produce unique carbamate-linked proton shifts (e.g., δ 3.0–4.0 ppm for piperidine CH₂ groups).

Mass Spectrometry :

Key Research Findings and Contrasts

- Synthetic Accessibility : Fmoc-Lys(Boc)-OH is commercially available and widely used, while this compound may require custom synthesis, limiting its adoption .

- Functional Versatility : The COPip(CH2COOtBu) group offers unique steric and solubility properties compared to glycosylated or phosphorylated lysines, making it suitable for hydrophobic peptide segments .

- Stability : The tert-butyl ester in this compound is acid-labile, akin to Boc groups, but requires distinct deprotection conditions (e.g., TFA vs. HCl/dioxane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.